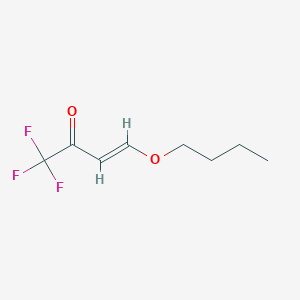

4-Butoxy-1,1,1-trifluorobut-3-en-2-one

Description

BenchChem offers high-quality 4-Butoxy-1,1,1-trifluorobut-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Butoxy-1,1,1-trifluorobut-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-4-butoxy-1,1,1-trifluorobut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O2/c1-2-3-5-13-6-4-7(12)8(9,10)11/h4,6H,2-3,5H2,1H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCLSTURONLRIB-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC=CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCO/C=C/C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109317-78-4, 120407-73-0 | |

| Record name | (3E)-4-butoxy-1,1,1-trifluorobut-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Butoxy-1,1,1-trifluoro-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one

An In-Depth Technical Guide to the Physicochemical Properties of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one

Introduction: The Significance of Trifluoromethylated Enones

In the landscape of modern drug discovery and materials science, fluorine-containing molecules hold a place of exceptional importance. The introduction of fluorine, particularly the trifluoromethyl (CF₃) group, into organic scaffolds can dramatically alter key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. Among these valuable fluorinated building blocks, α,β-unsaturated trifluoromethyl ketones, such as 4-Butoxy-1,1,1-trifluorobut-3-en-2-one, are particularly noteworthy.

This class of compounds merges the unique electronic properties of the CF₃ group with the versatile reactivity of an enone system (a conjugated alkene and ketone). The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon and influences the reactivity of the entire conjugated system. This makes them powerful intermediates for synthesizing complex heterocyclic compounds, which are foundational to many pharmaceutical agents. For instance, the closely related analogue, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, is a documented precursor for trifluoromethyl-substituted pyrazoles, thiophenes, and furans, and has been utilized in a synthetic approach to the COX-2 inhibitor Celebrex®[1].

This guide provides a comprehensive overview of the core physicochemical properties of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one. As direct experimental data for this specific molecule is not extensively published, we will leverage data from its lower alkyl chain analogue, the ethoxy variant, to draw scientifically grounded predictions. Furthermore, we will provide detailed, field-proven experimental protocols for the empirical determination and characterization of these properties, offering researchers and drug development professionals a robust framework for their work.

Molecular and Structural Properties

4-Butoxy-1,1,1-trifluorobut-3-en-2-one is a fluorinated organic compound featuring a core butenone structure. Its key functional groups include a trifluoromethyl group (-CF₃), a ketone (C=O), a carbon-carbon double bond (C=C), and a butoxy ether (-O-CH₂CH₂CH₂CH₃).

-

Molecular Formula: C₈H₁₁F₃O₂[2]

-

Molecular Weight: 196.17 g/mol [2]

-

Canonical SMILES: CCCCOC=CC(=O)C(F)(F)F

-

IUPAC Name: 4-butoxy-1,1,1-trifluorobut-3-en-2-one

The molecule's structure is defined by the interplay of these groups. The trifluoromethyl group, being a powerful electron-withdrawing entity, significantly polarizes the adjacent carbonyl group. This effect extends through the conjugated π-system of the double bond, influencing the electron density at the β-carbon. The butoxy group, an electron-donating ether, modulates this electronic profile. This electronic push-pull system is central to the compound's reactivity and spectroscopic signature.

Physicochemical Data Summary

Comprehensive experimental data for 4-Butoxy-1,1,1-trifluorobut-3-en-2-one is limited in publicly available literature. However, we can predict its properties with a high degree of confidence by analyzing the well-documented data of its close analogue, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, and applying fundamental chemical principles. The primary difference is the extension of the alkyl ether chain from ethyl to butyl, which predictably increases molecular weight and strengthens intermolecular van der Waals forces.

| Property | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (Analogue) | 4-Butoxy-1,1,1-trifluorobut-3-en-2-one (Target) | Scientific Rationale for Prediction |

| Molecular Weight | 168.11 g/mol [][4] | 196.17 g/mol [2] | Direct calculation from molecular formula. |

| Appearance | Colorless to Light Yellow Liquid[5][6] | Colorless to Light Yellow Liquid | The core chromophore is identical; appearance should be similar. |

| Boiling Point | 51-53 °C @ 12 mmHg[4][6] | Predicted: > 53 °C @ 12 mmHg | Increased carbon chain length leads to stronger van der Waals forces, requiring more energy for the phase transition.[7] |

| Density | 1.18 g/mL at 25 °C[8] | Predicted: Slightly lower than 1.18 g/mL | The addition of a less dense hydrocarbon tail (butoxy vs. ethoxy) relative to the dense trifluoromethyl ketone head should slightly decrease the overall density. |

| Refractive Index | n20/D 1.406[6] | Predicted: ~1.40-1.41 | Refractive index is related to polarizability. The larger electron cloud of the butyl group will slightly increase polarizability. |

| Solubility | Soluble in common organic solvents | Predicted: High solubility in organic solvents, low in water | The longer butyl chain increases the non-polar character, further decreasing aqueous solubility while maintaining or enhancing solubility in non-polar organic solvents like hexanes, ethers, and chlorinated solvents. |

Spectroscopic Characterization Profile

The structural identity and purity of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one can be unequivocally confirmed through a combination of spectroscopic techniques. The following sections detail the expected spectral features, providing a benchmark for analytical validation.

Caption: Relationship between molecular structure and key spectroscopic outputs.

¹⁹F NMR Spectroscopy

Given that the three fluorine atoms are chemically equivalent within the trifluoromethyl group, the ¹⁹F NMR spectrum is expected to be simple and diagnostic.

-

Expected Chemical Shift: A single, sharp peak. Trifluoromethyl ketones typically exhibit signals in a well-defined region of the ¹⁹F NMR spectrum. The exact position will be influenced by the conjugated system, but referencing similar structures is key.[9][10]

¹H NMR Spectroscopy

The proton NMR will reveal the full aliphatic and vinylic structure.

-

Butoxy Group:

-

-CH₃ (Terminal Methyl): A triplet around 0.9-1.0 ppm.

-

-CH₂- (Internal Methylenes): Two distinct multiplets in the range of 1.4-1.8 ppm.

-

-O-CH₂- (Methylene adjacent to Oxygen): A triplet shifted downfield to approximately 3.8-4.0 ppm due to the deshielding effect of the oxygen atom.

-

-

Vinylic Protons (-CH=CH-): Two doublets in the region of 6.0-8.0 ppm. The coupling constant (J-value) between them will be indicative of the double bond geometry (typically larger for trans isomers). The proton alpha to the carbonyl will be further downfield than the proton beta to it.

Infrared (FT-IR) Spectroscopy

FT-IR is ideal for identifying the key functional groups through their vibrational frequencies.[11]

-

C=O Stretch: A very strong, sharp absorption band is expected around 1700-1720 cm⁻¹ . Conjugation with the C=C double bond typically lowers the frequency from a standard ketone (~1715 cm⁻¹), but the electron-withdrawing CF₃ group increases it. The observed value will be a balance of these two effects.[12]

-

C=C Stretch: A medium-intensity band around 1630-1650 cm⁻¹ .

-

C-F Stretches: Multiple strong, complex absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹ , are characteristic of the CF₃ group.[13]

-

C-O Stretch: A strong band for the ether linkage will appear around 1200-1250 cm⁻¹ .

-

C-H Stretches: Bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the butyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data for structural confirmation.

-

Molecular Ion (M⁺): A peak at m/z = 196.17 should be observable, confirming the molecular weight.

-

Key Fragmentation Patterns: Halogenated organic compounds often exhibit characteristic fragmentation.[14][15] Expect to see:

Experimental Protocols for Property Determination

To ensure scientific rigor, the physicochemical properties of novel or uncharacterized compounds must be determined empirically. The following protocols are designed to be self-validating and are based on established laboratory methods.

Boiling Point Determination via Thiele Tube Method

Causality: This method determines the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[19][20] When the liquid is heated, air trapped in the inverted capillary expands and escapes, forming bubbles. As the apparatus cools, the vapor pressure inside the capillary drops. The exact point at which the external pressure overcomes the internal vapor pressure, forcing the liquid back into the capillary, is the boiling point.[21] Recording the atmospheric pressure is critical as boiling point is pressure-dependent.

Caption: Workflow for Boiling Point Determination using the Thiele Tube.

Step-by-Step Methodology:

-

Preparation: Seal one end of a glass capillary tube using a flame.

-

Sample Loading: Add approximately 0.5 mL of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one to a small test tube (e.g., a Durham tube).

-

Assembly: Place the sealed capillary tube into the test tube with the open end submerged in the liquid.

-

Attachment: Secure the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Setup: Clamp the thermometer and assembly inside a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil), making sure the sample is fully immersed.

-

Heating: Gently heat the side arm of the Thiele tube with a microburner or heating mantle.[22] The design of the tube ensures even heat distribution via convection.

-

Observation: Watch for a continuous and rapid stream of bubbles to emerge from the open end of the capillary tube. This indicates the temperature is just above the boiling point.

-

Cooling and Measurement: Remove the heat source. Carefully observe the capillary tube as the apparatus cools. The temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube is the boiling point.

-

Validation: Record the ambient barometric pressure. For high accuracy, repeat the measurement two more times.

Qualitative Solubility Profiling

Causality: The principle "like dissolves like" governs solubility.[23] By systematically testing the compound's solubility in a range of solvents with varying polarities and pH, we can infer its overall polarity and identify any acidic or basic functional groups.[24] A compound dissolving in 5% NaOH suggests it is a weak acid, while solubility in 5% HCl indicates it is a base. Insolubility in all suggests a neutral, likely non-polar, compound.

Caption: Decision tree for systematic solubility classification.

Step-by-Step Methodology:

-

Solvent Series: Prepare test tubes containing 1 mL of the following solvents: Water, 5% NaOH(aq), 5% HCl(aq), and a representative organic solvent such as diethyl ether or hexane.

-

Sample Addition: To each test tube, add approximately 20-30 mg of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one.[25]

-

Mixing: Vigorously shake or vortex each tube for 30-60 seconds.[26]

-

Observation: Observe each tube for signs of dissolution (a clear, homogenous solution). If the compound is insoluble, the mixture will appear cloudy, have suspended particles, or form a separate layer.

-

Classification:

-

Soluble in Water: The compound is polar.

-

Insoluble in Water, Soluble in 5% NaOH: The compound is a weak acid. (Unlikely for this structure).

-

Insoluble in Water, Soluble in 5% HCl: The compound is a base. (Unlikely for this structure).

-

Insoluble in Water, NaOH, and HCl, but Soluble in Ether/Hexane: The compound is neutral and non-polar/moderately polar. This is the expected result for 4-Butoxy-1,1,1-trifluorobut-3-en-2-one.

-

References

- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

- (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

PubMed. (1996, September 4). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. Retrieved from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

- American Chemical Society. (n.d.). Method for Measuring Aqueous Solubilities of Organic Compounds.

-

Scribd. (n.d.). Determination of Boiling Point. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Amanote Research. (n.d.). (PDF) New Trifluoromethyl Ketones as Potent Inhibitors of. Retrieved from [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Retrieved from [Link]

-

LookChem. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenyl trifluoromethyl ketone - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenyl trifluoromethyl ketone - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, 17129-06-5. Retrieved from [Link]

-

Beilstein Journals. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Retrieved from [Link]

-

Protheragen. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, 17129-06-5. Retrieved from [Link]

- (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.

-

ResearchGate. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). Retrieved from [Link]

-

(2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Retrieved from [Link]

-

YouTube. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Retrieved from [Link]

- (2014, November 6). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols.

-

Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 4. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one - Protheragen [protheragen.ai]

- 5. (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | 59938-06-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one CAS#: 17129-06-5 [amp.chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, 17129-06-5 [thegoodscentscompany.com]

- 9. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 11. azooptics.com [azooptics.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 20. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. byjus.com [byjus.com]

- 23. m.youtube.com [m.youtube.com]

- 24. scribd.com [scribd.com]

- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 26. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one

Authored by: A Senior Application Scientist

Abstract

4-Butoxy-1,1,1-trifluorobut-3-en-2-one is a fluorinated β-alkoxy-α,β-unsaturated ketone, a class of compounds recognized for its utility as a versatile building block in organic synthesis. The presence of a trifluoromethyl group, a conjugated enone system, and a flexible butoxy chain imparts unique reactivity, making it a valuable precursor for synthesizing various heterocyclic and fluorinated molecules.[1] Accurate structural elucidation and purity assessment are paramount for its effective application. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We delve into the interpretation of spectral data, supported by established principles and data from analogous structures, offering researchers a robust framework for analysis.

Molecular Structure and Spectroscopic Implications

The structure of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one incorporates several key functional groups that give rise to distinct spectroscopic signatures. Understanding these features is the first step in interpreting its spectral data.

-

Trifluoromethyl (CF₃) Group: A potent electron-withdrawing group that significantly influences the electronic environment of the molecule. It is readily identified by ¹⁹F NMR and its strong, characteristic absorption bands in IR spectroscopy.

-

α,β-Unsaturated Ketone: The conjugated system comprising the carbonyl (C=O) and the alkene (C=C) functionalities lowers the energy of the π-orbitals, which affects their characteristic IR stretching frequencies.

-

Enol Ether System: The butoxy group attached to the β-carbon of the enone system creates an electron-rich double bond. The molecule exists predominantly as the more stable (E)-isomer due to steric considerations.[][3]

-

Butoxy Group: A flexible four-carbon alkyl chain providing characteristic signals in ¹H and ¹³C NMR spectroscopy.

Caption: Proposed key fragmentation pathways for 4-Butoxy-1,1,1-trifluorobut-3-en-2-one in EI-MS.

Experimental Protocols: A Self-Validating System

To ensure trustworthy and reproducible data, standardized protocols must be followed.

Sample Preparation and NMR Acquisition

-

Preparation: Accurately weigh ~10-20 mg of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is an excellent solvent for non-polar to moderately polar organic compounds and has a simple, non-interfering residual solvent peak.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference point.

-

Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans are averaged to achieve a good signal-to-noise ratio.

-

Validation: The integration of the ¹H NMR signals should correspond to the number of protons in the structure (e.g., the ratio of the terminal CH₃ triplet to one of the vinylic doublets should be 3:1).

Infrared (IR) Spectroscopy Protocol

-

Method: For a liquid sample, the Attenuated Total Reflectance (ATR) method is most convenient and requires minimal sample preparation. Alternatively, a thin film can be prepared by placing a drop of the liquid between two NaCl or KBr plates.

-

Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the clean ATR crystal or salt plates must be acquired and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Validation: The presence of the very strong and characteristic C-F and C=O bands serves as an internal validation of the compound's key functional groups.

Mass Spectrometry (MS) Protocol

-

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Sample Introduction: Introduce the sample via direct injection or through a Gas Chromatography (GC) interface, which also serves to confirm the purity of the sample.

-

Ionization: Use a standard electron energy of 70 eV. Rationale: This energy is sufficient to cause reproducible fragmentation patterns, creating a spectral "fingerprint" that can be compared across instruments.

-

Analysis: Analyze the resulting mass spectrum for the molecular ion peak and compare the observed fragmentation pattern with the predicted pathways. The presence of fragments corresponding to the loss of CF₃ and butene provides strong corroborating evidence for the proposed structure.

Conclusion

The spectroscopic characterization of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one is a clear-cut process when approached with a foundational understanding of its structural features. ¹H and ¹³C NMR definitively map the molecular skeleton, ¹⁹F NMR confirms the trifluoromethyl group, IR spectroscopy identifies the key functional moieties, and MS provides molecular weight and fragmentation data. Together, these techniques offer a self-validating and comprehensive picture of the molecule, ensuring its identity and purity for applications in research and development.

References

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 3 compound in chemical shift area of butoxy groups. Retrieved from [Link]

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

ACS Publications. (1969). Mass Spectra of Ketones. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Retrieved from [Link]

-

LookChem. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Retrieved from [Link]

-

Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Amanote Research. (n.d.). Detection and Spectral Analysis of Trifluoromethyl. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

ChemSynthesis. (2025). (3E)-4-ethoxy-1,1,1-trifluoro-3-buten-2-one. Retrieved from [Link]

-

ACS Publications. (2015). Defluorinative Hydrophosphorylation of Trifluoromethylated Enones: Insight into the Roles of H-Phosphine Oxide. Retrieved from [Link]

-

Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

precisionFDA. (n.d.). 4-ETHOXY-1,1,1-TRIFLUORO-3-BUTEN-2-ONE, (3E)-. Retrieved from [Link]

-

MDPI. (2023). Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. Retrieved from [Link]

-

Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

SpectraBase. (n.d.). (E)-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

FlavScents. (n.d.). 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | CAS#:17129-06-5. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Retrosynthetic analysis of enones 1. Retrieved from [Link]

-

MDPI. (2021). Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. Retrieved from [Link]

-

MDPI. (2021). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Retrieved from [Link]

Sources

Reaction Mechanisms of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one with Nucleophiles

An In-depth Technical Guide

Executive Summary

4-Butoxy-1,1,1-trifluorobut-3-en-2-one and its analogs, such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), are exceptionally versatile building blocks in modern organic synthesis.[1][2] Their utility stems from a unique electronic profile, characterized by multiple electrophilic sites that are highly activated by a potent trifluoromethyl group. This guide provides an in-depth analysis of the reaction mechanisms between this class of β-alkoxyvinyl trifluoromethyl ketones and various nucleophiles. We will explore the underlying principles governing regioselectivity—primarily the competition between 1,2-direct addition and 1,4-conjugate addition—and the subsequent addition-elimination pathways. By synthesizing mechanistic theory with practical applications, particularly in the synthesis of trifluoromethyl-substituted heterocycles, this document serves as a technical resource for professionals leveraging these powerful synthons in pharmaceutical and materials science research.[3][4]

Introduction: The Unique Profile of a Trifluoromethylated Synthon

The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[3] β-Trifluoromethylated enones are readily available and highly attractive building blocks for introducing this critical motif.[5] 4-Butoxy-1,1,1-trifluorobut-3-en-2-one belongs to the class of β-alkoxy-α,β-unsaturated trifluoromethyl ketones, which are rendered exceptionally reactive by their distinct structural features.[6]

The molecule possesses two key electrophilic centers susceptible to nucleophilic attack:

-

The Carbonyl Carbon (C-2): A "hard" electrophilic center, typical of ketones.

-

The β-Olefinic Carbon (C-4): A "soft" electrophilic center, activated by conjugation with both the carbonyl and the powerful electron-withdrawing trifluoromethyl group.

This dual reactivity is the foundation of its synthetic versatility, allowing for carefully controlled and selective C-C and C-heteroatom bond formations. The butoxy group serves not only as an activating group but also as an excellent leaving group, facilitating addition-elimination sequences that are pivotal for synthesizing a diverse array of chemical structures.[1]

Core Mechanistic Pathways: A Tale of Two Electrophiles

The reaction outcome with a given nucleophile is dictated by the competition between attack at the C-2 (direct addition) and C-4 (conjugate addition) positions.[7][8] This regioselectivity can be largely rationalized by the Hard-Soft Acid-Base (HSAB) principle, where hard nucleophiles tend to react with the hard C-2 center and soft nucleophiles with the soft C-4 center.[7]

Three primary mechanistic routes are observed:

-

1,2-Direct Addition: The nucleophile attacks the carbonyl carbon. This pathway is generally favored by "hard" nucleophiles such as organolithium or Grignard reagents. The initial product is a tetrahedral alkoxide intermediate.

-

1,4-Conjugate Addition: The nucleophile attacks the β-carbon (C-4), generating a resonance-stabilized enolate intermediate. This is the preferred pathway for "soft" nucleophiles like thiols, amines, and Gilman cuprates.[7]

-

1,4-Conjugate Addition-Elimination: This is the most common and synthetically useful pathway for this substrate class. It begins with a 1,4-conjugate addition, followed by the elimination of the butoxide anion to regenerate the carbon-carbon double bond. The net result is the substitution of the butoxy group with the incoming nucleophile.

Caption: General reaction pathways for nucleophilic attack.

Reactions with Heteroatomic Nucleophiles: Gateway to Heterocycles

The most significant application of 4-butoxy-1,1,1-trifluorobut-3-en-2-one is in the synthesis of trifluoromethyl-substituted heterocycles, which are privileged scaffolds in medicinal chemistry.[1][3][9]

Nitrogen Nucleophiles (Amines, Hydrazines)

Nitrogen nucleophiles react almost exclusively via the 1,4-addition-elimination pathway.

-

Primary and Secondary Amines: Reaction with amines leads to the formation of stable β-amino-α,β-unsaturated trifluoromethyl ketones (enaminones). These are versatile intermediates in their own right.

-

Hydrazines: This reaction is a classic and highly efficient method for constructing 5-trifluoromethylpyrazoles.[1][9] The mechanism involves an initial 1,4-addition-elimination to replace the butoxy group with the hydrazine, followed by an intramolecular cyclization (attack of the second nitrogen onto the carbonyl carbon) and subsequent dehydration to yield the aromatic pyrazole ring. This transformation is a key step in the synthesis of COX-2 inhibitors like Celecoxib.[1]

Caption: Mechanism of 5-trifluoromethylpyrazole synthesis.

Phosphorus Nucleophiles (Phosphites, Phosphines)

The reactions with phosphorus nucleophiles can be more complex, showcasing the delicate balance between 1,2- and 1,4-addition.

-

Diethyl Phosphite: In the presence of a base, diethyl phosphite can attack the carbonyl carbon (1,2-addition) in a Pudovik reaction to yield α-hydroxy phosphonates.[10] However, for the ethoxy analog (ETFBO), studies have shown that the reaction can proceed via a 1,4-addition followed by rearrangement to yield an allyl phosphate, demonstrating a more intricate pathway involving an oxaphospholene intermediate.[11]

-

Tributylphosphine: This soft nucleophile adds to the β-carbon (C-4), but can lead to double addition products depending on the stoichiometry and reaction conditions.[11]

Sulfur and Oxygen Nucleophiles

-

Thiols: As archetypal soft nucleophiles, thiols react cleanly via 1,4-addition-elimination to afford β-thio-α,β-unsaturated trifluoromethyl ketones.

-

Alkoxides/Water: Trifluoromethyl ketones are highly prone to hydration at the carbonyl carbon.[12] While alkoxide addition can occur, the formation of stable hemiacetals or hydrates is a competing process that must be considered.

Summary of Reaction Regioselectivity

The choice of nucleophile is the primary determinant of the reaction pathway. The following table summarizes the expected outcomes based on the nucleophile's character.

| Nucleophile Class | HSAB Character | Predominant Pathway | Typical Product Class |

| Organolithiums (RLi) | Hard | 1,2-Direct Addition | Tertiary Alcohols |

| Grignard Reagents (RMgX) | Hard | 1,2-Direct Addition | Tertiary Alcohols |

| Amines (R₂NH) | Soft | 1,4-Addition-Elimination | Enaminones |

| Hydrazines (RNHNH₂) | Soft | 1,4-Add-Elim & Cyclization | Pyrazoles |

| Thiols (RSH) | Soft | 1,4-Addition-Elimination | β-Thioenones |

| Gilman Cuprates (R₂CuLi) | Soft | 1,4-Conjugate Addition | Saturated Ketones |

| Phosphites (RO)₂P(O)H | Borderline | 1,2-Addition or 1,4-Addition | α-Hydroxy Phosphonates / Phosphates |

Experimental Protocol: Synthesis of a 5-Trifluoromethylpyrazole

This protocol provides a representative method for the synthesis of a pyrazole derivative, a cornerstone reaction for this class of substrates.[1][9]

Objective: To synthesize 1-phenyl-5-(trifluoromethyl)-1H-pyrazole from 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) and phenylhydrazine.

Materials:

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) (1 equiv.)

-

Phenylhydrazine (1.1 equiv.)

-

Ethanol (anhydrous)

-

Acetic Acid (catalytic)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Workflow Diagram:

Caption: Step-by-step experimental workflow for pyrazole synthesis.

Procedure:

-

Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (10 mmol, 1 equiv.) and anhydrous ethanol (40 mL).

-

Reagent Addition: Catalytic acetic acid (0.1 mL) is added to the stirred solution. Phenylhydrazine (11 mmol, 1.1 equiv.) is then added dropwise over 5 minutes at room temperature. An exotherm may be observed.

-

Reaction Execution: The reaction mixture is heated to reflux (approx. 80°C) and maintained for 3-5 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ETFBO spot.

-

Work-up: Upon completion, the flask is cooled to room temperature. The ethanol is removed in vacuo using a rotary evaporator.

-

Extraction: The resulting residue is redissolved in ethyl acetate (50 mL) and transferred to a separatory funnel. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (30 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude material is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 1-phenyl-5-(trifluoromethyl)-1H-pyrazole.

-

Characterization: The structure and purity of the final product are confirmed by NMR spectroscopy (¹H, ¹³F, ¹⁹F) and mass spectrometry.

Conclusion

4-Butoxy-1,1,1-trifluorobut-3-en-2-one is a powerful and highly reactive electrophile whose synthetic pathway is elegantly controlled by the nature of the attacking nucleophile. Its dominant reaction mechanism, a 1,4-conjugate addition followed by elimination of the butoxy group, provides a robust and high-yield entry into a wide range of substituted trifluoromethyl enones. This reactivity is most profoundly exploited in the synthesis of nitrogen-containing heterocycles, such as pyrazoles and pyrimidines, which remain high-value targets in pharmaceutical discovery. A thorough understanding of the mechanistic principles outlined in this guide enables chemists to rationally design synthetic routes and fully harness the potential of this versatile fluorinated building block.

References

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry.

-

Advances in the Synthesis of α-Trifluoromethyl Ketones and Their Application via Defluorinative Reactions. ResearchGate.

-

Synthesis of trifluoromethyl ketones. Organic Chemistry Portal.

-

Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry.

-

Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones. ResearchGate.

-

Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar.

-

Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. ResearchGate.

-

β-Trifluoromethylated enones as trifluoromethylated synthons in asymmetric catalysis. Organic Chemistry Frontiers (RSC Publishing).

-

Trifluoromethylated heterocycles. PubMed - NIH.

-

Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PMC - NIH.

-

Recent Trifluoromethylation Reactions. A Mini Review Paper. SciSpace.

-

β-Alkoxy-α,β-unsaturated trifluoromethyl ketones or β-alkoxyvinyl trifluoromethyl ketones. ResearchGate.

-

Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications (RSC Publishing).

-

Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. MDPI.

-

The Versatile Role of (Trifluoromethyl)trimethylsilane in Nucleophilic Addition. Acme Bioscience.

-

Nucleophilic Addition of Benzylboronates to Activated Ketones. PMC - NIH.

-

Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. The Journal of Organic Chemistry - ACS Publications.

-

Base-controlled reaction of α,β-unsaturated trifluoromethyl ketone and dialkyl phosphite. ResearchGate.

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PMC - NIH.

-

β-Trifluoromethyl-α,β-unsaturated Ketones. ResearchGate.

-

Radical conjugate additions to electron-deficient alkenes. ResearchGate.

-

Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles: Diethyl phosphite, tributyl phosphine and tris(diethylamino) phosphine. ResearchGate.

-

Conjugate addition reactions of carbon nucleophiles to electron-deficient dienes. Chemical Society Reviews (RSC Publishing).

-

Conjugate Addition and Related Reactions. Chapter 19 - Organic Chemistry (2nd Edition).

-

Nucleophilic conjugate addition. Wikipedia.

-

Organic Chemistry - Conjugate Addition. YouTube.

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). ResearchGate.

-

4-Alkoxy-1,1,1-Trihalo-3-Alken-2-ones as Building Blocks for - Trihalomethylated Heterocycles. SciSpace.

-

Exploring 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: A Key Chemical Intermediate. Acme Bioscience.

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. PubChem - NIH.

-

4-ethoxy-1,1,1-trifluoro-3-buten-2-one, 17129-06-5. The Good Scents Company.

-

Reaction dynamics of the methoxy anion CH3O− with methyl iodide CH3I. PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. β-Trifluoromethylated enones as trifluoromethylated synthons in asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. innospk.com [innospk.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]

Chemical stability and storage of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one

An In-Depth Technical Guide to the Chemical Stability and Storage of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxy-1,1,1-trifluorobut-3-en-2-one is a fluorinated building block of significant interest in organic synthesis, particularly for the preparation of trifluoromethyl-substituted heterocycles which are prevalent in medicinal chemistry and agrochemistry.[1] Its utility is derived from the reactive trifluoroacetyl group and the enol ether moiety, making it a versatile precursor for various transformations.[2] However, the very features that impart its desirable reactivity also contribute to its inherent instability. This guide provides a comprehensive overview of the chemical stability and optimal storage conditions for 4-butoxy-1,1,1-trifluorobut-3-en-2-one, drawing upon data from its close analog, 4-ethoxy-1,1,1-trifluorobut-3-en-2-one, and fundamental principles of organic chemistry.

Physicochemical Properties and Inherent Reactivity

Understanding the physicochemical properties of 4-butoxy-1,1,1-trifluorobut-3-en-2-one is fundamental to appreciating its stability profile. The electron-withdrawing trifluoromethyl group significantly influences the electronic distribution within the molecule, rendering the carbonyl carbon highly electrophilic and the β-carbon of the double bond susceptible to nucleophilic attack. The enol ether functionality is prone to hydrolysis, especially under acidic conditions.

Table 1: Physicochemical Properties of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (as a proxy for the butoxy analog)

| Property | Value | Reference |

| Molecular Formula | C8H11F3O2 | N/A |

| Molecular Weight | 196.17 g/mol | N/A |

| Boiling Point | 51-53 °C at 12 mmHg (ethoxy analog) | [3] |

| Density | ~1.18 g/mL at 25 °C (ethoxy analog) | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Moisture Sensitivity | Yes | [5] |

Factors Influencing Chemical Stability

The stability of 4-butoxy-1,1,1-trifluorobut-3-en-2-one is contingent on several environmental factors. Proactive control of these factors is paramount to preserving its chemical integrity.

-

Moisture: The enol ether linkage is susceptible to hydrolysis, which can be catalyzed by trace amounts of acid. Atmospheric moisture can lead to the slow degradation of the compound, yielding butanol and 1,1,1-trifluoro-2,4-butanedione.

-

Temperature: Elevated temperatures can accelerate decomposition pathways. It is a flammable liquid with a low flash point, necessitating storage away from heat sources.[4][6] Recommended storage is in a cool environment, with refrigeration (2-8°C) being optimal.[5][6]

-

Oxygen and Oxidizing Agents: The presence of a double bond suggests a potential for oxidation. Strong oxidizing agents are listed as incompatible materials.[6] To prevent oxidative degradation and polymerization, storage under an inert atmosphere, such as nitrogen or argon, is strongly recommended. Commercial preparations are often stabilized with antioxidants like butylated hydroxytoluene (BHT).[4][7]

-

pH: The compound is most stable under neutral conditions. Acidic or basic conditions can catalyze hydrolysis and other decomposition reactions. Contact with strong acids or bases should be avoided.

Recommended Storage and Handling Protocols

Adherence to stringent storage and handling protocols is crucial for maintaining the purity and reactivity of 4-butoxy-1,1,1-trifluorobut-3-en-2-one.

Long-Term Storage

For long-term storage, the following conditions are recommended:

-

Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Container: Use a tightly sealed, amber glass vial or a container with proven chemical resistance. Ensure the container closure provides an excellent seal against moisture ingress.

-

Stabilizer: If synthesizing in-house, consider the addition of a radical inhibitor like BHT at a low concentration (e.g., 0.1-0.5%).

Handling Procedures

Due to its hazardous nature, 4-butoxy-1,1,1-trifluorobut-3-en-2-one must be handled with appropriate safety precautions.[4]

-

Work in a well-ventilated chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]

-

Avoid inhalation of vapors and direct contact with skin and eyes. The compound is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[4]

-

Keep away from ignition sources such as open flames, hot surfaces, and sparks.[4][6] Use non-sparking tools and take precautionary measures against static discharge.[4][6]

Potential Degradation Pathways

The primary degradation pathways for 4-butoxy-1,1,1-trifluorobut-3-en-2-one are anticipated to be hydrolysis and polymerization.

Hydrolysis

The most probable degradation route is the acid-catalyzed hydrolysis of the enol ether. This proceeds via protonation of the double bond followed by the attack of water.

Caption: Proposed Hydrolysis Degradation Pathway.

Polymerization

The electron-deficient double bond may be susceptible to radical or anionic polymerization, especially in the absence of stabilizers and upon exposure to initiators like light or heat.

Caption: Potential Polymerization Degradation Pathway.

Experimental Protocol: Stability Assessment

To quantitatively assess the stability of 4-butoxy-1,1,1-trifluorobut-3-en-2-one under specific conditions, a forced degradation study can be performed.

Objective

To determine the degradation profile of 4-butoxy-1,1,1-trifluorobut-3-en-2-one under thermal and hydrolytic stress.

Materials

-

4-Butoxy-1,1,1-trifluorobut-3-en-2-one

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

0.1 M Hydrochloric acid

-

0.1 M Sodium hydroxide

-

HPLC system with a UV detector

-

C18 HPLC column

-

Incubator/oven

-

pH meter

Methodology

-

Stock Solution Preparation: Prepare a stock solution of 4-butoxy-1,1,1-trifluorobut-3-en-2-one in acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water.

-

Thermal Stress: Place a sealed vial of the stock solution in an oven at 60°C.

-

-

Time Points: Incubate the stress samples and an unstressed control sample (stock solution at room temperature in the dark). Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours.

-

Sample Analysis:

-

Neutralize the acid and base hydrolysis samples before analysis.

-

Dilute all samples to an appropriate concentration with the mobile phase.

-

Analyze by HPLC-UV. A typical starting condition would be a C18 column with a mobile phase of acetonitrile and water, monitoring at a wavelength determined by a UV scan of the parent compound.

-

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Identify and quantify major degradation products by comparing peak areas.

-

Caption: Experimental Workflow for Stability Assessment.

Conclusion

4-Butoxy-1,1,1-trifluorobut-3-en-2-one is a reactive and valuable synthetic intermediate whose utility is directly linked to its purity. Its stability is compromised by exposure to moisture, heat, light, and incompatible materials. By implementing the stringent storage and handling protocols outlined in this guide—namely, refrigeration under an inert atmosphere in a tightly sealed container—researchers can significantly extend the shelf-life of this compound and ensure the reliability of their experimental outcomes.

References

- Sigma-Aldrich, Safety Data Sheet for 4-Butoxy-1,1,1-trifluorobut-3-en-2-one. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/175501]

- TCI Chemicals, (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (stabilized with BHT). [URL: https://www.tcichemicals.com/IN/en/p/E1479]

- Fisher Scientific, Safety Data Sheet for 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. [URL: https://www.fishersci.com/sds?productName=H26975]

- Synquest Labs, 1,2,2-Trifluoroethyl trifluoromethyl ether Safety Data Sheet. [URL: https://www.synquestlabs.com/sds/1100-3-11]

- Fisher Scientific, Safety Data Sheet for a related fluorinated compound. [URL: https://www.fishersci.com/sds?productName=AC447950010]

- ChemicalBook, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one Chemical Properties,Uses,Production. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6711585.htm]

- LookChem, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. [URL: https://www.lookchem.com/4-Ethoxy-1,1,1-trifluoro-3-buten-2-one/]

- Sigma-Aldrich, Safety Data Sheet for a related ether compound. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/175501]

- Organic Syntheses, Working with Hazardous Chemicals. [URL: http://www.orgsyn.org/hazard.aspx]

- BenchChem, A Technical Guide to 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. [URL: https://www.benchchem.com/product/b1019]

- Sigma-Aldrich, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/464084]

- Chemsrc, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. [URL: https://www.chemsrc.com/en/cas/17129-06-5_215980.html]

- The Good Scents Company, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. [URL: http://www.thegoodscentscompany.

- precisionFDA, 4-ETHOXY-1,1,1-TRIFLUORO-3-BUTEN-2-ONE, (3E)-. [URL: https://precision.fda.gov/substances/294SL62B6H]

- SDS Management Software, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one SDS. [URL: https://sdsmanager.com/sds/17129-06-5-sigma-aldrich-chemie-gmbh-2022-08-12]

- ResearchGate, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). [URL: https://www.researchgate.net/publication/229040716_4-Ethoxy-111-trifluoro-3-buten-2-one_ETFBO_a_Versatile_Precursor_for_Trifluoromethyl-Substituted_Heteroarenes_-_a_Short_Synthesis_of_CelebrexR_Celecoxib]

- Oakwood Chemical, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. [URL: https://oakwoodchemical.com/Products/043098]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one [oakwoodchemical.com]

- 3. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | 17129-06-5 [chemicalbook.com]

- 4. (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | 59938-06-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. lookchem.com [lookchem.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-エトキシ-1,1,1-トリフルオロ-3-ブテン-2-オン contains 0.5% BHT as stabilizer, technical grade | Sigma-Aldrich [sigmaaldrich.com]

Navigating the Synthesis Landscape: A Technical Guide to 4-Butoxy-1,1,1-trifluorobut-3-en-2-one for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Niche Reagent

In the landscape of modern drug discovery and organic synthesis, fluorinated building blocks are of paramount importance. The strategic incorporation of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity, and lipophilicity. Among the myriad of fluorinated reagents, β-alkoxy-α,β-unsaturated trifluoromethyl ketones are a class of highly versatile synthons. This guide provides an in-depth technical overview of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one, a promising yet less common member of this class.

A crucial initial observation for any researcher considering this compound is its limited commercial availability. Unlike its close and widely used analogue, 4-Ethoxy-1,1,1-trifluoro-3-en-2-one, the butoxy derivative is not offered by a broad range of suppliers. This guide will address this reality head-on, providing researchers with the necessary information to source the compound, understand its properties (often by drawing logical parallels with its ethoxy counterpart), and effectively utilize it in their synthetic endeavors. As a Senior Application Scientist, the aim is to equip you with both the foundational knowledge and the practical insights to confidently incorporate this valuable reagent into your research programs.

Section 1: Commercial Availability and Sourcing

As of early 2026, the commercial landscape for 4-Butoxy-1,1,1-trifluorobut-3-en-2-one is dominated by a single primary supplier. This contrasts sharply with the ready availability of its ethoxy analogue.

Primary Supplier: 4-Butoxy-1,1,1-trifluorobut-3-en-2-one

The main identified commercial source for 4-Butoxy-1,1,1-trifluorobut-3-en-2-one is:

-

Santa Cruz Biotechnology, Inc. (SCBT) : This supplier lists the compound, indicating its availability for biochemical and proteomics research.[1] Researchers should anticipate that sourcing this reagent may involve longer lead times compared to more common chemicals and should plan their experimental timelines accordingly. Direct inquiry with the supplier for a certificate of analysis is recommended to ascertain lot-specific purity and characterization data.

A Note on Custom Synthesis

Given the limited number of suppliers, researchers in need of larger quantities or specific purity grades of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one should consider custom synthesis. Many contract research organizations (CROs) and specialized chemical synthesis companies have the capability to produce this compound on a fee-for-service basis. The synthetic route is analogous to that of the ethoxy derivative, making it a feasible target for experienced chemists.

Comparative Availability: The Ethoxy Analogue

To provide context, the following table lists major suppliers of the more common 4-Ethoxy-1,1,1-trifluoro-3-en-2-one. The broader availability of this compound makes it a useful benchmark and, in some cases, a potential substitute depending on the specific synthetic transformation and the desired properties of the final product.

| Supplier | Product Name | Notes |

| Sigma-Aldrich (Merck) | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, technical grade | Often contains 0.5% BHT as a stabilizer. |

| Thermo Fisher Scientific | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, 97% | Available under the Thermo Scientific Chemicals brand.[2] |

| TCI Chemicals | (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (stabilized with BHT) | Provides detailed safety and handling information.[3] |

| Oakwood Chemical | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Marketed as a building block for organic synthesis.[4] |

| Santa Cruz Biotechnology | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Also a supplier for the ethoxy analogue.[5] |

Section 2: Physicochemical Properties and Safety Data

Detailed experimental data for 4-Butoxy-1,1,1-trifluorobut-3-en-2-one is not as extensively documented as for its ethoxy counterpart. However, based on its structure and the known properties of similar compounds, we can infer its key characteristics.

Physicochemical Properties

The following table compares the known properties of the butoxy and ethoxy derivatives. The data for the butoxy compound is primarily from its supplier, while the more extensive data for the ethoxy analogue is compiled from various sources and can serve as a reliable guide for handling and reaction planning.

| Property | 4-Butoxy-1,1,1-trifluorobut-3-en-2-one | 4-Ethoxy-1,1,1-trifluoro-3-en-2-one |

| Molecular Formula | C₈H₁₁F₃O₂ | C₆H₇F₃O₂ |

| Molecular Weight | 196.17 g/mol [1] | 168.11 g/mol |

| Appearance | Likely a colorless to yellow liquid | Colorless to yellow liquid[3] |

| Boiling Point | Not specified | 51-53 °C at 12 mmHg |

| Density | Not specified | 1.18 g/mL at 25 °C |

| Refractive Index | Not specified | n20/D 1.406 (lit.) |

| Storage Temperature | Not specified | 2-8°C |

Safety and Handling

Caption: General safety precautions for handling 4-alkoxy-1,1,1-trifluorobut-3-en-2-ones.

Section 3: Synthesis and Manufacturing

The synthesis of 4-alkoxy-1,1,1-trifluorobut-3-en-2-ones is typically achieved through the reaction of a vinyl ether with trifluoroacetic anhydride. The following is a representative procedure that can be adapted for the synthesis of the butoxy derivative.

General Synthetic Protocol

Reaction Scheme:

Butyl vinyl ether + Trifluoroacetic anhydride → 4-Butoxy-1,1,1-trifluorobut-3-en-2-one

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of butyl vinyl ether (1.0 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to 0°C in an ice bath.

-

Addition of Trifluoroacetic Anhydride: Slowly add trifluoroacetic anhydride (1.05 equivalents) dropwise to the cooled reaction mixture, ensuring the internal temperature does not exceed 5-10°C. The addition is exothermic.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with a dilute aqueous acid solution (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 4-Butoxy-1,1,1-trifluorobut-3-en-2-one.

Section 4: Applications in Research and Drug Development

Trifluoromethylated enones are powerful intermediates in organic synthesis, serving as precursors to a wide variety of fluorine-containing molecules. Their reactivity is characterized by the electrophilic nature of the double bond and the carbonyl carbon, making them susceptible to attack by a range of nucleophiles.

Synthesis of Trifluoromethyl-Substituted Heterocycles

A primary application of compounds like 4-Butoxy-1,1,1-trifluorobut-3-en-2-one is in the synthesis of trifluoromethyl-substituted heterocycles, particularly pyrazoles.[6] These motifs are prevalent in many pharmaceuticals and agrochemicals.

Caption: A generalized workflow for the synthesis of trifluoromethyl-substituted pyrazoles.

Experimental Protocol: Synthesis of a Trifluoromethyl-Substituted Pyrazole

The following is a representative protocol for the synthesis of a trifluoromethyl-substituted pyrazole, adapted from procedures for the ethoxy analogue.[7]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Butoxy-1,1,1-trifluorobut-3-en-2-one (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: Add the desired hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine, 1.0-1.2 equivalents) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the hydrazine. The reaction progress can be monitored by TLC.

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography to yield the desired trifluoromethyl-substituted pyrazole.

Role in the Synthesis of Bioactive Molecules

The ethoxy analogue of the title compound has been utilized in synthetic approaches to important pharmaceuticals, most notably the COX-2 inhibitor Celecoxib.[8][9] This highlights the potential of 4-alkoxy-1,1,1-trifluorobut-3-en-2-ones as key building blocks in the synthesis of complex and biologically active molecules. The butoxy derivative can be expected to undergo similar transformations, providing access to analogues with potentially different pharmacokinetic profiles due to the larger alkoxy group.

Conclusion

4-Butoxy-1,1,1-trifluorobut-3-en-2-one represents a valuable, albeit less common, tool for the introduction of the trifluoromethyl group in organic synthesis. While its commercial availability is currently limited, this guide has provided a comprehensive overview of its sourcing, properties, synthesis, and potential applications, drawing on the extensive knowledge base of its close analogue, 4-Ethoxy-1,1,1-trifluoro-3-en-2-one. For the discerning researcher in drug discovery and development, the strategic use of this reagent can open doors to novel chemical space and the creation of next-generation therapeutics. As with any specialized reagent, careful planning, attention to safety, and a thorough understanding of its reactivity are the keys to successful implementation.

References

Sources

- 1. scbt.com [scbt.com]

- 2. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | 59938-06-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one [oakwoodchemical.com]

- 5. scbt.com [scbt.com]

- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. zenodo.org [zenodo.org]

Unlocking Synthetic Potential: A Guide to the Reactivity of Trifluoromethyl Ketones in Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethyl ketones (TFMKs) have emerged from being niche curiosities to indispensable building blocks in modern organic synthesis, particularly within medicinal and agrochemical research.[1][2][3] The profound influence of the trifluoromethyl (–CF3) group fundamentally alters the electronic character of the adjacent carbonyl, rendering it a uniquely powerful and versatile electrophilic hub. This guide provides a comprehensive exploration of the core principles governing the reactivity of TFMKs. We will delve into the causality behind their heightened electrophilicity, survey their most pivotal transformations—including nucleophilic additions, reductions, and cycloadditions—and contextualize their utility through applications in the synthesis of complex molecules and enzyme inhibitors. This document is intended to serve as a practical resource, bridging fundamental concepts with field-proven insights and detailed experimental protocols for the practicing scientist.

The Source of Reactivity: Understanding the Trifluoromethyl Effect

The synthetic utility of a trifluoromethyl ketone is intrinsically linked to the potent electron-withdrawing nature of the three fluorine atoms. This creates a strong dipole along the C-CF3 bond, which in turn induces a significant partial positive charge (δ+) on the carbonyl carbon. This effect makes the carbonyl carbon far more electrophilic than in its non-fluorinated alkyl or aryl ketone counterparts.[4][5]

A direct consequence of this enhanced electrophilicity is the pronounced tendency of TFMKs to form stable hydrates or hemiketals in the presence of water or alcohols.[1][6] This equilibrium, which heavily favors the tetrahedral adduct, is a critical concept. In a biological context, this hydrated form mimics the tetrahedral transition state of peptide bond hydrolysis, making TFMKs highly effective inhibitors of serine and cysteine proteases.[4][7] For the synthetic chemist, this inherent reactivity must be managed and leveraged.

Core Synthetic Transformations

The enhanced electrophilicity of the carbonyl carbon is the nexus of TFMK reactivity, enabling a host of powerful synthetic transformations.

Nucleophilic Addition: Crafting Chiral Centers

The addition of nucleophiles to the carbonyl carbon of TFMKs is arguably their most fundamental and widely exploited reaction. It provides a direct route to tertiary trifluoromethylated alcohols, a motif of significant interest in medicinal chemistry.[8] A wide array of nucleophiles, including Grignard reagents, organolithiums, and organozinc compounds, can be employed.

However, the true power of this transformation is realized in asymmetric synthesis. The development of catalytic, enantioselective methods for nucleophilic additions to TFMKs has been a major focus, enabling precise control over the stereochemistry of the newly formed chiral center.

Field Insight: The choice of catalyst is paramount. For instance, in the addition of alkenylsilanes, a CuF–chiral phosphine complex can deliver high enantioselectivity (up to 84% ee). For vinylogous aldol reactions with alkylidenepyrazolones, a bifunctional organocatalyst containing a quinuclidine moiety (to deprotonate the nucleophile) and a thiourea group (to activate the ketone via hydrogen bonding) is highly effective.[9] The causality is clear: the catalyst must simultaneously activate the nucleophile and coordinate to the TFMK to control the facial selectivity of the attack.

Asymmetric Reduction

The stereoselective reduction of the prochiral carbonyl group in TFMKs is one of the most direct methods to produce chiral secondary 2,2,2-trifluoroethanols. These products are key intermediates for important pharmaceuticals.[10] While standard reducing agents like sodium borohydride will readily reduce TFMKs, achieving high enantioselectivity requires specialized catalytic systems.

Asymmetric transfer hydrogenation and asymmetric hydrogenation are the premier methods. Iridium complexes with chiral diamine or amino alcohol ligands have proven exceptionally effective, affording excellent yields and enantioselectivities often exceeding 99% ee.[10]

Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of 2,2,2-Trifluoroacetophenone

| Catalyst System | H2 Pressure (bar) | Temp (°C) | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Ir/f-amphol | 50 | 50 | MeOH | 99 | 99 | [10] |

| Ir/f-ampha | 50 | 50 | MeOH | 99 | 98 | [10] |

| RuCl2[(R)-BINAP] | 100 | 25 | EtOH | >95 | 86 | Noyori et al. (cited in[10]) |

Cycloaddition Reactions: Building Complex Scaffolds

TFMKs can participate as potent electrophiles in cycloaddition reactions, enabling the rapid construction of complex ring systems. A noteworthy example is the N-heterocyclic carbene (NHC)-catalyzed [2+2] cycloaddition with ketenes.[11][12] This reaction provides highly diastereo- and enantioselective access to β-trifluoromethyl-β-lactones, which are versatile synthetic intermediates.[11]

The choice of the NHC catalyst is critical. Chiral NHCs derived from L-pyroglutamic acid have been shown to effectively catalyze this transformation, with bulky substituents on the catalyst enhancing both yield and enantioselectivity.[11] This strategy highlights how the electronic properties of TFMKs can be harnessed to build strained, four-membered rings with high stereocontrol.

Application in Drug Development: The Enzyme Inhibitor Paradigm

The unique reactivity of TFMKs is directly translatable to their function in medicinal chemistry. They are renowned as inhibitors of serine and cysteine proteases, a critical class of enzymes involved in numerous disease pathways.[1][4]

The inhibitory mechanism hinges on the electrophilicity of the TFMK carbonyl and its propensity to form stable tetrahedral adducts.[4] The active site of a serine or cysteine protease contains a nucleophilic hydroxyl or thiol group, respectively. This group attacks the highly electrophilic carbonyl carbon of the TFMK inhibitor, forming a stable hemiketal or hemithioketal.[4] This covalent adduct is a stable mimic of the transient tetrahedral intermediate formed during natural substrate hydrolysis, effectively blocking the enzyme's active site and inhibiting its function.[7] This principle has been successfully applied in the design of inhibitors for enzymes like human leukocyte elastase and SARS-CoV 3CL protease.[4][13]

Experimental Protocol: Asymmetric Hydrogenation of an Aryl TFMK

This protocol is adapted from the highly efficient methodology developed for the synthesis of chiral 2,2,2-trifluoroethanols.[10] It serves as a self-validating system due to its high reported yields and enantioselectivities.

Objective: To synthesize (R)-2,2,2-trifluoro-1-phenylethanol with high enantiomeric excess.

Materials:

-

2,2,2-Trifluoroacetophenone (1a) (1.0 mmol, 174 mg)

-

[Ir(COD)Cl]2 (0.0025 mmol, 1.7 mg)

-

(Sp,Rp)-f-amphol ligand (0.0055 mmol, 3.1 mg)

-

Methanol (HPLC grade, 2.0 mL)

-

Hydrogen gas (H2)

Equipment:

-

Autoclave or high-pressure reactor with magnetic stirring

-

Schlenk line or glovebox for handling air-sensitive reagents

-

Standard laboratory glassware

-

Chiral HPLC for enantiomeric excess determination

Step-by-Step Methodology:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]2 and the (Sp,Rp)-f-amphol ligand to a vial.

-

Reaction Setup: Add 2,2,2-trifluoroacetophenone (1a) to the vial, followed by methanol.

-

Hydrogenation: Transfer the sealed vial into the autoclave. Purge the autoclave three times with H2 gas.

-

Reaction Conditions: Pressurize the autoclave to 50 bar of H2. Heat the reaction to 50 °C and stir for the designated reaction time (typically 12-24 hours).

-

Workup: After cooling to room temperature, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.

-

Purification & Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate). Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Expected Outcome: The protocol is expected to yield the desired chiral alcohol in >99% yield with an enantiomeric excess of approximately 99%.[10]

Conclusion

Trifluoromethyl ketones are not merely fluorinated analogues of conventional ketones; they are a distinct class of reagents with a unique and powerful reactivity profile. The intense electrophilicity imparted by the –CF3 group makes them ideal substrates for a wide range of transformations, particularly asymmetric nucleophilic additions and reductions that generate valuable chiral building blocks. Their ability to act as transition-state mimics has cemented their role in modern drug discovery as potent enzyme inhibitors. As synthetic methodologies continue to advance, the strategic application of TFMK reactivity will undoubtedly continue to enable the synthesis of increasingly complex and impactful molecules across the chemical sciences.

References

-

Said, M. S., Khonde, N. S., Kumar, P., & Gajbhiye, J. M. (2023). Fluoroarenes mediate a trifluoromethylation of carboxylic acids to provide trifluoromethyl ketones. Organic Letters, 25(7), 1094–1098. [Link]

-

Fujihira, Y., Liang, Y., Ono, M., Hirano, K., Kagawa, T., & Shibata, N. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 358–365. [Link]

-

Tsai, C.-H., et al. (2007). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry, 15(21), 6826-6836. [Link]

-

Singh, V. K., & Kumar, P. (2021). Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. Organic & Biomolecular Chemistry, 19(3), 476-498. [Link]

-

Ramharter, J., et al. (2020). Nucleophilic Addition of Benzylboronates to Activated Ketones. The Journal of Organic Chemistry, 85(15), 9895–9903. [Link]

-